molecular formula C21H26N2O2 B240781 1-Benzyl-4-[(4-ethylphenoxy)acetyl]piperazine

1-Benzyl-4-[(4-ethylphenoxy)acetyl]piperazine

Cat. No. B240781
M. Wt: 338.4 g/mol
InChI Key: UUXOUKNOHOQUTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-[(4-ethylphenoxy)acetyl]piperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It is a piperazine derivative that has been synthesized and studied extensively in recent years.

Mechanism of Action

The exact mechanism of action of 1-Benzyl-4-[(4-ethylphenoxy)acetyl]piperazine is not fully understood. However, it is believed to act as a modulator of the gamma-aminobutyric acid (GABA) system, which is involved in the regulation of neuronal excitability. It may also interact with other neurotransmitter systems such as the serotonin and dopamine systems.
Biochemical and Physiological Effects:
1-Benzyl-4-[(4-ethylphenoxy)acetyl]piperazine has been shown to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and anxiolytic effects. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. Additionally, it has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 1-Benzyl-4-[(4-ethylphenoxy)acetyl]piperazine in lab experiments is its relatively low toxicity compared to other compounds. It is also relatively easy to synthesize and purify. However, one limitation is its limited solubility in water, which may make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 1-Benzyl-4-[(4-ethylphenoxy)acetyl]piperazine. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use as an anticonvulsant and anxiolytic agent. Further research is also needed to fully understand its mechanism of action and to develop more effective synthesis methods.

Synthesis Methods

The synthesis of 1-Benzyl-4-[(4-ethylphenoxy)acetyl]piperazine involves the reaction of 1-benzylpiperazine with 4-ethylphenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place under reflux conditions in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by column chromatography or recrystallization.

Scientific Research Applications

1-Benzyl-4-[(4-ethylphenoxy)acetyl]piperazine has been studied extensively for its potential therapeutic properties. It has been shown to exhibit anticonvulsant, anxiolytic, and antidepressant effects in animal models. It has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

1-Benzyl-4-[(4-ethylphenoxy)acetyl]piperazine

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

1-(4-benzylpiperazin-1-yl)-2-(4-ethylphenoxy)ethanone

InChI

InChI=1S/C21H26N2O2/c1-2-18-8-10-20(11-9-18)25-17-21(24)23-14-12-22(13-15-23)16-19-6-4-3-5-7-19/h3-11H,2,12-17H2,1H3

InChI Key

UUXOUKNOHOQUTD-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC=CC=C3

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

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